REACTION_CXSMILES
|
[CH:1]1([CH2:10][CH2:11][NH:12]O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1>C(O)(=O)C.[Zn]>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]([CH2:10][CH2:11][NH2:12])=[CH:2]1
|
Name
|
N-(2-(1H-Indene-1-yl)ethyl)hydroxylamine
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
C1(C=CC2=CC=CC=C12)CCNO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
104 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 65° for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried ober sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with 90:10:1 of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The product fractions were evaporated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=C(C2=CC=CC=C12)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |